

# 1-Phenylimidazolidin-2-one CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: **1-Phenylimidazolidin-2-one**

Cat. No.: **B157022**

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## Technical Guide: 1-Phenylimidazolidin-2-one

CAS Number: 1848-69-7

This technical guide provides an in-depth overview of **1-Phenylimidazolidin-2-one**, including its chemical properties, synthesis protocols, and relevant biological context. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical and Physical Properties

The following table summarizes the key quantitative data for **1-Phenylimidazolidin-2-one**.[\[1\]](#)

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	162.19 g/mol
IUPAC Name	1-phenylimidazolidin-2-one
InChI	InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
InChIKey	QKKGTRSHKSWYAK-UHFFFAOYSA-N
SMILES	C1CN(C(=O)N1)C2=CC=CC=C2
GHS Hazard Statement	H319: Causes serious eye irritation

## Spectral Information

Detailed spectral data, including  $^{13}\text{C}$  NMR, GC-MS, UV-VIS, and FTIR spectra, are available through public databases such as PubChem and SpectraBase.[\[1\]](#)[\[2\]](#) The FTIR spectrum is typically acquired using a KBr wafer technique.[\[1\]](#)

## Experimental Protocols

The synthesis of **1-Phenylimidazolidin-2-one** can be achieved through a two-step process involving the formation of an intermediate urea derivative followed by intramolecular cyclization.[\[3\]](#)

### Step 1: Synthesis of 1-(2-Chloroethyl)-3-phenylurea

- Dissolve aniline in diethyl ether.
- Add 2-chloroethyl isocyanate to the solution.
- Stir the reaction mixture to allow for the formation of 1-(2-chloroethyl)-3-phenylurea.
- Isolate the product, which serves as the precursor for the subsequent cyclization step.

### Step 2: Intramolecular Cyclization to **1-Phenylimidazolidin-2-one**

- Suspend the 1-(2-chloroethyl)-3-phenylurea in tetrahydrofuran (THF).
- Add sodium hydride (NaH) to the suspension to initiate the intramolecular cyclization.
- The reaction yields **1-phenylimidazolidin-2-one** quantitatively.[\[3\]](#)

A variety of synthetic methodologies for imidazolidin-2-one derivatives have been developed, including pseudo-multicomponent one-pot protocols and base-catalyzed intramolecular hydroamidation of propargylic ureas.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Biological Activity and Mechanism of Action

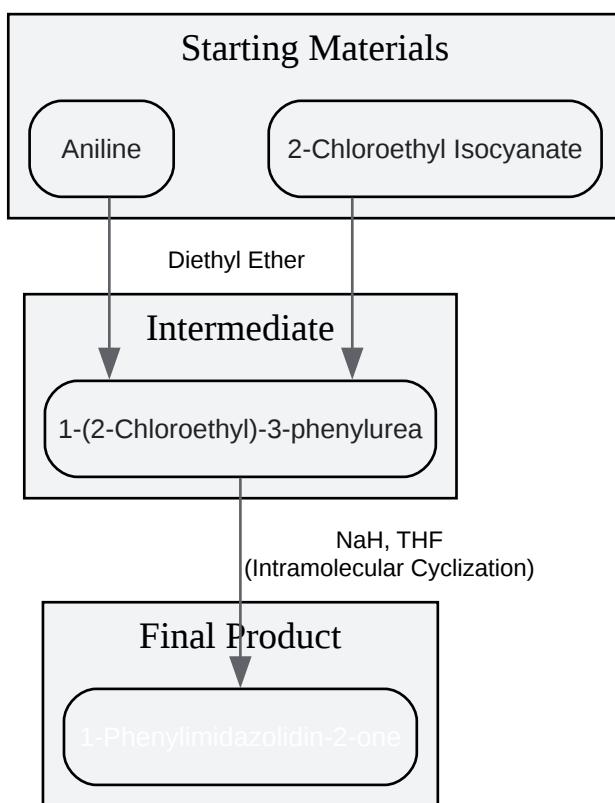
While **1-Phenylimidazolidin-2-one** itself is primarily a chemical intermediate, its core structure is found in compounds with significant biological activity. Derivatives of this scaffold, such as

phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), have been investigated as novel antimitotic prodrugs.[7]

These prodrugs are designed to be bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in resistant breast cancer cells.[7] The bioactivation involves a C-hydroxylation on the alkyl side chain, followed by N-dealkylation, which releases the active antimitotic agent. This targeted activation mechanism aims to reduce systemic side effects.[7] The oxazolidinone class of compounds, which shares structural similarities, is known to inhibit bacterial protein biosynthesis by interfering with the formation of the first peptide bond.[8]

## Visualizations

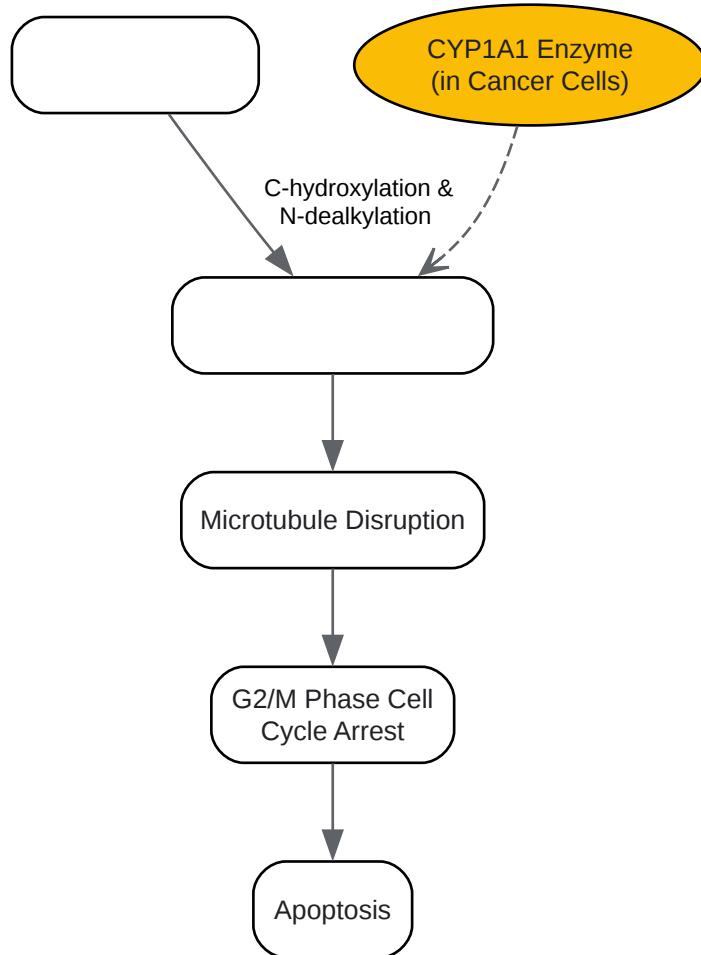
### Synthesis Workflow of 1-Phenylimidazolidin-2-one



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Caption: Synthesis workflow for **1-Phenylimidazolidin-2-one**.

## Proposed Bioactivation Pathway of a Phenylimidazolidinone-Based Prodrug



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Caption: Bioactivation of a PAIB-SO prodrug by CYP1A1.

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## References

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- To cite this document: BenchChem. [1-Phenylimidazolidin-2-one CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157022#1-phenylimidazolidin-2-one-cas-number-lookup>]

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